2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acylation: The benzylated indole is acylated with chloroacetyl chloride to introduce the acetamide group.
Furan-2-ylmethyl Substitution: Finally, the acetamide derivative is reacted with furan-2-ylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the acetamide group.
Substitution: The benzyl and furan-2-ylmethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, furan-2-ylmethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The benzyl and furan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzyl-1H-indol-3-yl)acetamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)acetamide: Lacks the indole and benzyl groups.
1-benzyl-1H-indole: Lacks the acetamide and furan-2-ylmethyl groups.
Uniqueness
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of the indole core, benzyl group, and furan-2-ylmethyl substituent. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(23-14-19-9-6-12-26-19)13-18-16-24(15-17-7-2-1-3-8-17)21-11-5-4-10-20(18)21/h1-12,16H,13-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQETIPLQHNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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